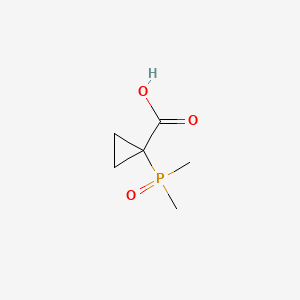
1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a cyclopropane ring substituted with a dimethylphosphoryl group and a carboxylic acid group.
Méthodes De Préparation
The synthesis of 1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with dimethylphosphoryl reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation Reactions: Utilizing cyclopropane precursors and dimethylphosphoryl reagents.
Reaction Conditions: Often conducted under inert atmospheres with specific catalysts to ensure high yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality and safety standards.
Analyse Des Réactions Chimiques
1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropane-1-carboxylic acid: Lacks the dimethylphosphoryl group, leading to different chemical properties and reactivity.
Dimethylphosphoryl derivatives: Compounds with similar dimethylphosphoryl groups but different core structures, resulting in varied applications and effects.
The uniqueness of this compound lies in its specific combination of a cyclopropane ring with a dimethylphosphoryl group and a carboxylic acid group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H11O3P |
|---|---|
Poids moléculaire |
162.12 g/mol |
Nom IUPAC |
1-dimethylphosphorylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11O3P/c1-10(2,9)6(3-4-6)5(7)8/h3-4H2,1-2H3,(H,7,8) |
Clé InChI |
FOVZAFWUIPJJEX-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Bromo-4-fluorophenyl)methyl]piperazine](/img/structure/B15305225.png)
![2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine](/img/structure/B15305231.png)

![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
amine hydrochloride](/img/structure/B15305242.png)
![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B15305248.png)
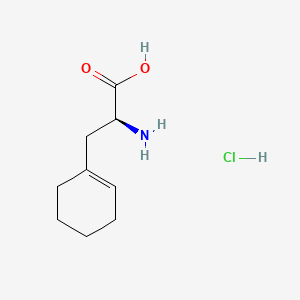
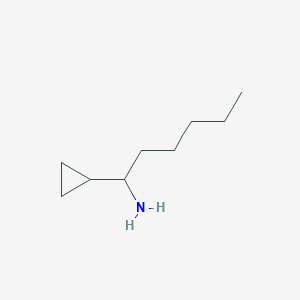
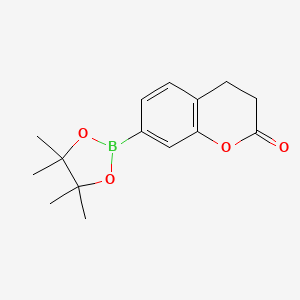
![2-[(Benzyloxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B15305271.png)
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
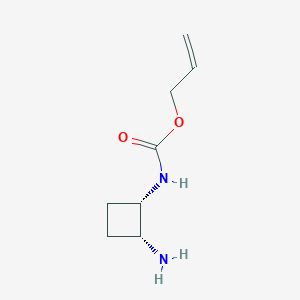
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)
